L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Overview
Description
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic derivative of L-norvaline, a non-proteinogenic amino acid. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- involves several steps, starting with the preparation of the naphthalene derivative. The key steps include:
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the naphthalene ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) for the hydrogenation step.
Fluorination Agents: Employing reagents like Selectfluor for the fluorination step.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has several scientific research applications:
Neurodegenerative Diseases: Used in studies related to Alzheimer’s disease due to its ability to inhibit arginase and S6 kinase, which are implicated in the disease’s pathogenesis
Cancer Research: Investigated for its potential to inhibit tumor growth by modulating nitric oxide production.
Biochemistry: Utilized in studies of amino acid metabolism and enzyme inhibition.
Pharmaceuticals: Explored as a precursor in the synthesis of various therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of arginase and S6 kinase:
Arginase Inhibition: Reduces the conversion of arginine to ornithine and urea, thereby increasing the availability of arginine for nitric oxide production.
S6 Kinase Inhibition: Modulates protein synthesis and cell growth pathways, which are crucial in neurodegenerative diseases and cancer
Comparison with Similar Compounds
Similar Compounds
L-Norvaline: The parent compound, known for its role in inhibiting arginase.
L-Valine: A branched-chain amino acid with similar metabolic pathways.
L-Leucine: Another branched-chain amino acid involved in protein synthesis and muscle metabolism.
Uniqueness
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is unique due to its dual inhibition of arginase and S6 kinase, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cancer .
Properties
IUPAC Name |
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXVLGQDJBZSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.